molecular formula C8H10O3 B173921 Methyl 3,4-dimethylfuran-2-carboxylate CAS No. 199728-18-2

Methyl 3,4-dimethylfuran-2-carboxylate

Cat. No. B173921
M. Wt: 154.16 g/mol
InChI Key: GIZQEMOBQLYMAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,4-dimethylfuran-2-carboxylate (MDFC) is a chemical compound that belongs to the furan family. It is a colorless liquid with a fruity odor and is widely used in various industries. MDFC has gained significant attention due to its potential applications in the field of scientific research.

Mechanism Of Action

Methyl 3,4-dimethylfuran-2-carboxylate has been reported to exhibit various biological activities such as anti-inflammatory, antioxidant, and antitumor activities. The mechanism of action of Methyl 3,4-dimethylfuran-2-carboxylate is not yet fully understood. However, it is believed that Methyl 3,4-dimethylfuran-2-carboxylate exerts its biological activities by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer progression.

Biochemical And Physiological Effects

Methyl 3,4-dimethylfuran-2-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. Methyl 3,4-dimethylfuran-2-carboxylate also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, Methyl 3,4-dimethylfuran-2-carboxylate has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Advantages And Limitations For Lab Experiments

Methyl 3,4-dimethylfuran-2-carboxylate has several advantages as a reagent in lab experiments. It is a stable and relatively safe compound to handle. Methyl 3,4-dimethylfuran-2-carboxylate is also readily available and can be synthesized in moderate yields. However, Methyl 3,4-dimethylfuran-2-carboxylate has some limitations as well. It is a relatively expensive compound, which may limit its use in large-scale experiments. Also, the purity of the product may vary depending on the synthesis method used.

Future Directions

Methyl 3,4-dimethylfuran-2-carboxylate has significant potential for future research. One possible direction is the synthesis of novel furan-based compounds with improved biological activities. Methyl 3,4-dimethylfuran-2-carboxylate can also be used as a starting material for the synthesis of various natural products. Furthermore, the mechanism of action of Methyl 3,4-dimethylfuran-2-carboxylate needs to be further elucidated to better understand its biological activities. Finally, the development of new synthesis methods for Methyl 3,4-dimethylfuran-2-carboxylate with higher yields and purity would be of great interest to the scientific community.
Conclusion:
In conclusion, Methyl 3,4-dimethylfuran-2-carboxylate is a chemical compound with significant potential for scientific research. It has various applications in the field of organic synthesis, pharmaceuticals, and agrochemicals. Methyl 3,4-dimethylfuran-2-carboxylate exhibits various biological activities such as anti-inflammatory, antioxidant, and antitumor activities. The mechanism of action of Methyl 3,4-dimethylfuran-2-carboxylate is not yet fully understood, and further research is needed to elucidate its biological activities. Methyl 3,4-dimethylfuran-2-carboxylate has several advantages as a reagent in lab experiments, but also has some limitations. Finally, the future directions for Methyl 3,4-dimethylfuran-2-carboxylate research include the synthesis of novel furan-based compounds, the elucidation of its mechanism of action, and the development of new synthesis methods.

Synthesis Methods

Methyl 3,4-dimethylfuran-2-carboxylate can be synthesized via the reaction between 3,4-dimethylfuran and methyl chloroformate in the presence of a base such as potassium carbonate. The reaction yields Methyl 3,4-dimethylfuran-2-carboxylate as the major product with a moderate yield. The purity of the product can be improved by using various purification techniques such as distillation, recrystallization, and column chromatography.

Scientific Research Applications

Methyl 3,4-dimethylfuran-2-carboxylate has various potential applications in the field of scientific research. It is used as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and flavors. Methyl 3,4-dimethylfuran-2-carboxylate is also used as a solvent and reagent in organic synthesis. It is an important intermediate in the synthesis of furan-based compounds, which have significant biological activities.

properties

CAS RN

199728-18-2

Product Name

Methyl 3,4-dimethylfuran-2-carboxylate

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

methyl 3,4-dimethylfuran-2-carboxylate

InChI

InChI=1S/C8H10O3/c1-5-4-11-7(6(5)2)8(9)10-3/h4H,1-3H3

InChI Key

GIZQEMOBQLYMAM-UHFFFAOYSA-N

SMILES

CC1=COC(=C1C)C(=O)OC

Canonical SMILES

CC1=COC(=C1C)C(=O)OC

synonyms

2-Furancarboxylicacid,3,4-dimethyl-,methylester(9CI)

Origin of Product

United States

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